Cas no 2137458-49-0 (2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a protected derivative of tetrahydroisoquinoline-1-carboxylic acid, featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the 2-position and a keto functionality at the 4-position. This compound is particularly useful in peptide synthesis and medicinal chemistry, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, often employed in the design of bioactive molecules. The presence of both carboxylic acid and keto functionalities enhances its versatility for further derivatization, making it a valuable intermediate in organic and pharmaceutical research.
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid structure
2137458-49-0 structure
Product Name:2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
CAS No:2137458-49-0
MF:C25H19NO5
MW:413.422066926956
CID:6203785
PubChem ID:165469929
Update Time:2025-06-09

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137458-49-0
    • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
    • EN300-657940
    • Inchi: 1S/C25H19NO5/c27-22-13-26(23(24(28)29)20-12-6-5-11-19(20)22)25(30)31-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21,23H,13-14H2,(H,28,29)
    • InChI Key: OJIFYACBQLETMN-UHFFFAOYSA-N
    • SMILES: O(C(N1CC(C2C=CC=CC=2C1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 413.12632271g/mol
  • Monoisotopic Mass: 413.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 83.9Ų

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Pricemore >>

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Additional information on 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction to 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS No. 2137458-49-0)

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2137458-49-0, is a derivative of tetrahydroisoquinoline, a class of heterocyclic structures that are widely recognized for their biological activity and potential therapeutic applications. The molecular architecture of this compound incorporates a fluoren-9-ylmethoxy moiety, which contributes to its unique chemical properties and functional characteristics.

The synthesis and characterization of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involve intricate organic transformations and require precise control over reaction conditions. The presence of the carbonyl group and the tetrahydroisoquinoline core suggests potential applications in the development of bioactive molecules. Specifically, the fluoren-9-ylmethoxy substituent may enhance the solubility and metabolic stability of the compound, making it a valuable candidate for further pharmacological investigation.

In recent years, there has been a growing interest in tetrahydroisoquinoline derivatives due to their diverse biological activities. These compounds have been implicated in various pharmacological processes, including modulation of neurotransmitter systems and inhibition of key enzymes involved in disease pathways. The introduction of functional groups such as the carbonyl and methoxy substituents can significantly alter the biological profile of these molecules. For instance, the carbonyl group may serve as a site for further derivatization, allowing for the creation of more complex and tailored pharmacophores.

The structural features of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid make it an intriguing candidate for studying structure-function relationships in drug design. The tetrahydroisoquinoline scaffold is known to exhibit properties that are relevant to central nervous system (CNS) pharmacology, making this compound potentially useful in the exploration of novel therapeutic strategies for neurological disorders. Additionally, the fluoren-9-ylmethoxy moiety may contribute to improved pharmacokinetic properties, such as enhanced binding affinity and reduced clearance rates.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Molecular modeling techniques can be employed to simulate interactions with biological targets such as enzymes and receptors. These simulations can provide valuable insights into the binding mechanisms and potential side effects of the compound. Furthermore, they can guide the optimization process by identifying key structural features that contribute to activity.

The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. Efficient synthetic routes that minimize waste and utilize sustainable methodologies are increasingly preferred in industrial settings. The development of innovative synthetic strategies not only improves cost-effectiveness but also aligns with global efforts to reduce environmental impact. In this context, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as an excellent example of how traditional organic chemistry can be adapted to meet contemporary challenges.

The potential applications of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid extend beyond basic research. Its unique structural features make it a promising candidate for preclinical studies aimed at identifying new therapeutic agents. The compound's ability to modulate biological pathways could lead to novel treatments for a range of diseases, including those affecting the CNS and other critical systems. As research progresses,the full therapeutic potential of this molecule is likely to become more apparent.

In conclusion,the study of 2-{[(9H-fluoren-

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